

Check Availability & Pricing

# Vidofludimus safety profile compared to placebo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Vidofludimus |           |
| Cat. No.:            | B1684499     | Get Quote |

# **Vidofludimus Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the safety profile of **Vidofludimus** as observed in clinical trials, with a direct comparison to placebo.

# Frequently Asked Questions (FAQs)

Q1: What is the overall safety profile of Vidofludimus compared to placebo in clinical trials?

A1: Based on data from the EMPhASIS and CALLIPER phase 2 clinical trials, **Vidofludimus** has demonstrated a favorable safety and tolerability profile, which is comparable to placebo.[1] [2][3][4] No new safety signals have been identified in the clinical development program.[5]

Q2: What are the most common adverse events observed with Vidofludimus treatment?

A2: In the EMPhASIS trial, the most frequently reported treatment-emergent adverse events (TEAEs) for patients receiving **Vidofludimus** were headache and nasopharyngitis. The incidence of these events was comparable to the placebo group.

Q3: Is there a risk of liver injury associated with **Vidofludimus**?

A3: Clinical trial data indicates that the incidence of liver enzyme elevations with **Vidofludimus** is similar to that of placebo.[6] No cases of Hy's Law, which would indicate severe drug-induced liver injury, have been observed.



Q4: How does the discontinuation rate due to adverse events for **Vidofludimus** compare to placebo?

A4: The overall treatment discontinuation rate for patients treated with **Vidofludimus** has been observed to be low and comparable to, or even lower than, that of placebo in clinical trials. In the EMPhASIS trial, the discontinuation rate for any dose of **Vidofludimus** was 4%, while the placebo group had a discontinuation rate of 7%.[6]

## **Troubleshooting Guide**

Issue: Unexpected Adverse Event Observed in an In Vitro or In Vivo Model

Possible Cause & Solution:

- Off-target effects: While Vidofludimus is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), unexpected effects could arise from interactions with other cellular components in your specific experimental system.
  - Recommendation: Conduct a literature search for known off-target effects of DHODH inhibitors. Consider performing a counterscreen against a panel of related enzymes or receptors to identify potential off-target interactions in your model system.
- Metabolite effects: The observed adverse event could be due to a metabolite of Vidofludimus in your specific cellular or animal model.
  - Recommendation: If feasible, perform metabolic profiling of your experimental system to identify any unique metabolites of **Vidofludimus** that may be contributing to the observed toxicity.

### **Data Presentation: Safety Profile Summary**

The following tables summarize the key safety findings for **Vidofludimus** compared to placebo from the EMPhASIS and CALLIPER clinical trials.

Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) in the EMPhASIS Trial (Relapsing Multiple Sclerosis)



| Safety Endpoint | Placebo (n=81)    | Vidofludimus (Any Dose) |
|-----------------|-------------------|-------------------------|
| Any TEAE        | 43% (35 patients) | 37% (71 patients)       |
| Mild TEAEs      | 32% (26 patients) | 21% (40 patients)       |
| Moderate TEAEs  | 11% (9 patients)  | 16% (30 patients)       |

Data sourced from the EMPhASIS phase 2 trial.[6]

Table 2: Serious Adverse Events (SAEs) and Discontinuation Rates in the EMPhASIS Trial

| Safety Endpoint            | Placebo         | Vidofludimus (Any Dose)       |
|----------------------------|-----------------|-------------------------------|
| Serious AEs                | 1% (1 patient)  | 1% (2 patients)               |
| Discontinuation due to AEs | 5% (4 patients) | 4% (3 patients in 45mg group) |

Data sourced from the EMPhASIS phase 2 trial.[1][6]

Table 3: Overview of Adverse Events in the CALLIPER Trial (Progressive Multiple Sclerosis)

| Safety Endpoint        | Placebo | Vidofludimus |
|------------------------|---------|--------------|
| Treatment-Emergent AEs | 68.5%   | 69.4%        |
| Serious AEs            | 6.5%    | 8.1%         |

Data sourced from the CALLIPER phase 2 trial.[5]

## **Experimental Protocols**

EMPhASIS and CALLIPER Trial Methodology

The EMPhASIS and CALLIPER trials were multicenter, randomized, double-blind, placebo-controlled phase 2 studies.[5][6]

 Patient Population: The EMPhASIS trial enrolled patients with relapsing-remitting multiple sclerosis (RRMS), while the CALLIPER trial focused on patients with progressive multiple



sclerosis (PMS).[5][6]

- Randomization: Patients were randomly assigned to receive either Vidofludimus or a matching placebo.
- Blinding: Both patients and investigators were blinded to the treatment assignment to prevent bias.
- Assessments: Safety assessments included the monitoring and recording of all adverse
  events, serious adverse events, and laboratory abnormalities. Efficacy was also assessed
  but is not the focus of this safety summary.

For detailed inclusion and exclusion criteria, as well as specific procedural details, it is recommended to consult the official clinical trial records at ClinicalTrials.gov (NCT03846219 for EMPhASIS and NCT05054140 for CALLIPER).

# Mandatory Visualizations Signaling Pathways of Vidofludimus

**Vidofludimus** has a dual mechanism of action: inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) and activation of the nuclear receptor-related 1 protein (Nurr1).







Click to download full resolution via product page

Caption: Dual mechanism of action of Vidofludimus.

# **Experimental Workflow for Safety Assessment in Clinical Trials**

The following diagram illustrates a generalized workflow for the assessment of drug safety in a clinical trial setting, such as the EMPhASIS and CALLIPER trials.





Click to download full resolution via product page

Caption: Generalized workflow for clinical trial safety monitoring.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. neurology.org [neurology.org]
- 2. Best Practices Guideline on the Use of Neurofilament Consortium of Multiple Sclerosis Centers [mscare.org]
- 3. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing-remitting multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Vidofludimus safety profile compared to placebo].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684499#vidofludimus-safety-profile-compared-to-placebo]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com